molecular formula C18H18BrN3O2 B15018441 5-(2-benzylidenehydrazino)-N-(4-bromophenyl)-5-oxopentanamide

5-(2-benzylidenehydrazino)-N-(4-bromophenyl)-5-oxopentanamide

Cat. No.: B15018441
M. Wt: 388.3 g/mol
InChI Key: LIOQCTTVNWEFIH-DEDYPNTBSA-N
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Description

N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl derivative. One common method involves the reaction of 4-bromophenylamine with butanoyl chloride under controlled conditions to form the intermediate N-(4-bromophenyl)butanamide . This intermediate is then reacted with phenylmethylenhydrazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE include:

Uniqueness

What sets N-(4-BROMOPHENYL)-4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18BrN3O2

Molecular Weight

388.3 g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-(4-bromophenyl)pentanediamide

InChI

InChI=1S/C18H18BrN3O2/c19-15-9-11-16(12-10-15)21-17(23)7-4-8-18(24)22-20-13-14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2,(H,21,23)(H,22,24)/b20-13+

InChI Key

LIOQCTTVNWEFIH-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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